4-tert-Butyl-2-methylthiazole

Description

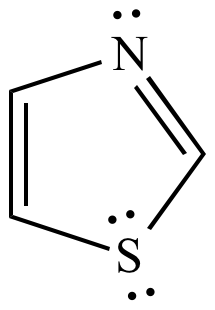

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6-9-7(5-10-6)8(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLQWPDUYYFCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370884 | |

| Record name | 4-tert-Butyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15679-11-5 | |

| Record name | 4-tert-Butyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Thiazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to 4-tert-Butyl-2-methylthiazole (CAS: 15679-11-5)

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4][5] This guide focuses on a specific, valuable derivative: this compound (CAS Number 15679-11-5). By providing an in-depth look at its synthesis, characterization, and potential applications, we aim to equip researchers with the foundational knowledge to effectively utilize this versatile building block in their scientific endeavors.

Core Molecular Profile

This compound is a disubstituted thiazole that serves as a crucial intermediate and fragment in chemical synthesis.[6][7] The presence of a bulky tert-butyl group provides steric hindrance and increases lipophilicity, properties that can be strategically exploited in drug design to enhance binding affinity or improve metabolic stability.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15679-11-5 | [9][10][11] |

| Molecular Formula | C₈H₁₃NS | [6][10] |

| Molecular Weight | 155.26 g/mol | [6][10] |

| Appearance | Powder or liquid | |

| Density | ~1.001 g/cm³ | [9] |

| Boiling Point | ~108 °C | [9] |

| Purity | Typically ≥97% | [11] |

| Storage | Store in a tightly closed container, often at 4°C for long-term stability. | [11] |

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely recognized method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[12] This robust reaction involves the condensation of an α-haloketone with a thioamide.[12][13] For this compound, this translates to the reaction between 1-bromo-3,3-dimethyl-2-butanone and thioacetamide .

The causality of the mechanism is elegant in its efficiency. The sulfur atom of the thioamide, being a potent nucleophile, initiates the reaction by displacing the bromide from the α-haloketone in an Sₙ2 reaction.[14] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the stable aromatic thiazole ring.[13][14]

Experimental Protocol: Hantzsch Synthesis

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific reaction scales.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[13]

-

Initiation: To the stirring solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature. The choice of an alcohol solvent is crucial as it facilitates the solubility of both reactants and effectively mediates the proton transfer steps.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 30 minutes to 2 hours.[13] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction to room temperature, pour the contents into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize the hydrobromic acid byproduct.[13] This step is vital for precipitating the final product, which is often poorly soluble in aqueous media.[13]

-

Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

-

Purification: The crude product is often of sufficient purity for characterization.[13] If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The tert-butyl group provides an exceptionally sharp and intense singlet signal, making it a useful probe for NMR studies.[8]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Protons | ~6.6-6.8 | Singlet | 1H | H5 (Thiazole ring) |

| ~2.6-2.7 | Singlet | 3H | -CH₃ (at C2) | |

| ~1.3-1.4 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| Carbons | ~165-167 | C2 (Thiazole ring) | ||

| ~160-162 | C4 (Thiazole ring) | |||

| ~110-112 | C5 (Thiazole ring) | |||

| ~34-36 | -C (CH₃)₃ (Quaternary) | |||

| ~30-32 | -C(C H₃)₃ (tert-Butyl) | |||

| ~19-21 | -C H₃ (at C2) | |||

| (Note: Predicted shifts are based on standard chemical shift tables and data from similar structures.[15]) |

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[16] Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or 500 MHz NMR spectrometer. Standard pulse programs are sufficient.[16][17]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy helps identify key functional groups, while MS confirms the molecular weight.

Table 3: Predicted IR and MS Data

| Technique | Value | Assignment |

| IR | ~3100 cm⁻¹ | C-H stretch (Thiazole ring) |

| ~2960 cm⁻¹ | C-H stretch (Aliphatic) | |

| ~1500-1550 cm⁻¹ | C=N stretch (Thiazole ring) | |

| ~1460 cm⁻¹ | C=C stretch (Thiazole ring) | |

| MS (EI) | m/z = 155 | [M]⁺ (Molecular Ion) |

| m/z = 140 | [M - CH₃]⁺ | |

| m/z = 98 | [M - C(CH₃)₃]⁺ | |

| (Note: Predicted data based on typical values for thiazole derivatives.[16]) |

Applications in Research and Drug Development

This compound is more than an intermediate; it is a strategic building block. Its structure can be systematically modified to generate libraries of novel compounds for biological screening.[3]

-

Fragment-Based Drug Discovery (FBDD): The compound serves as an ideal fragment molecule due to its relatively low molecular weight and defined structural features.[6] It can be used to probe the binding pockets of target proteins.

-

Scaffold for Lead Optimization: The thiazole core can be functionalized at the C5 position, while the methyl and tert-butyl groups can be modified to fine-tune steric and electronic properties, influencing potency and selectivity.

-

Agrochemicals: Beyond pharmaceuticals, the thiazole scaffold is also found in fungicides and other pest control agents.[3]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidelines for similar thiazole derivatives apply.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[19] Use spark-proof tools, as many organic compounds are flammable.[19]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.[7]

-

Hazards: Thiazole derivatives can be harmful if swallowed and may cause skin and eye irritation.[19] Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[19]

Conclusion

This compound is a compound of significant utility for the modern chemist. Its straightforward synthesis via the time-tested Hantzsch reaction, combined with its valuable structural motifs—the versatile thiazole ring and the property-modifying tert-butyl group—makes it an indispensable tool. This guide provides the core technical knowledge needed to synthesize, characterize, and strategically apply this compound in research, particularly within the demanding and innovative field of drug development.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetmol.com [targetmol.com]

- 7. amadis.lookchem.com [amadis.lookchem.com]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:15679-11-5 | Chemsrc [chemsrc.com]

- 10. scbt.com [scbt.com]

- 11. chemscene.com [chemscene.com]

- 12. synarchive.com [synarchive.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-tert-Butyl-2-methylthiazole

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-methylthiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines potential synthetic and analytical methodologies, and explores its relevance within the broader context of thiazole-containing therapeutic agents.

Core Properties of this compound

This compound is an organic compound featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 155.26 g/mol | [1][2] |

| Monoisotopic Mass | 155.07687 Da | [3][4] |

| Molecular Formula | C₈H₁₃NS | [1][2] |

| Density | 1.001 g/cm³ | [2] |

| Boiling Point | 108 °C | [2] |

| CAS Number | 15679-11-5 | [1] |

Synthesis and Characterization

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, thioacetamide and 1-bromo-3,3-dimethyl-2-butanone would be the required precursors.

Materials:

-

Thioacetamide

-

1-bromo-3,3-dimethyl-2-butanone (α-haloketone)

-

Ethanol (or a similar polar solvent)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an equimolar amount of 1-bromo-3,3-dimethyl-2-butanone to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography or distillation to yield pure this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the characteristic shifts for the methyl, tert-butyl, and thiazole ring protons and carbons.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming it matches the expected value of 155.26 g/mol .[1][2]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, particularly the C=N and C-S bonds within the thiazole ring.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Applications in Drug Development

The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active agents.[5][6] Thiazole derivatives exhibit a wide array of therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.[6][7][8]

Potential as an Antimicrobial Agent

Research into phenylthiazole compounds containing a tert-butyl moiety has demonstrated promising antimicrobial activity against multidrug-resistant pathogens.[8] The tert-butyl group is often incorporated into drug candidates to improve metabolic stability, which can enhance the duration of action.[8] This suggests that this compound could serve as a valuable building block or lead compound in the development of new antibiotics.

Potential as a Neuroprotective Agent

Certain 4-methylthiazole analogs have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.[7] One of the proposed mechanisms for this activity is the potentiation of GABA(A) receptor activity, which can mitigate glutamate-induced excitotoxicity—a pathway implicated in neuronal cell death.[7]

The diagram below illustrates a simplified signaling pathway where a thiazole derivative acts as a positive allosteric modulator of the GABA(A) receptor.

Caption: Potential mechanism of neuroprotection via GABA(A) receptor potentiation by a thiazole derivative.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:15679-11-5 | Chemsrc [chemsrc.com]

- 3. Showing Compound 4-Butyl-2-methylthiazole (FDB019790) - FooDB [foodb.ca]

- 4. PubChemLite - 4-butyl-2-methylthiazole (C8H13NS) [pubchemlite.lcsb.uni.lu]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde | RUO [benchchem.com]

- 8. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-tert-Butyl-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-methylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a tert-butyl group at the 4th position and a methyl group at the 2nd position. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The presence of the bulky tert-butyl group and the methyl group on the thiazole core influences its physicochemical properties, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, synthesis, reactivity, and solubility. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted data and information from closely related analogs to provide a thorough understanding.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NS | [1] |

| Molecular Weight | 155.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (estimated) | General knowledge of alkylthiazoles |

| Boiling Point | 108 °C | |

| Density | 1.001 g/cm³ | |

| Melting Point | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 1H | H5 (thiazole ring) |

| ~2.7 | s | 3H | -CH₃ (at C2) |

| ~1.3 | s | 9H | -C(CH₃)₃ (tert-butyl) |

Note: The chemical shift of the tert-butyl protons is expected to be a sharp singlet due to the nine equivalent protons. The thiazole ring proton at the 5-position would appear as a singlet, and the methyl group protons at the 2-position would also be a singlet.[2][3]

Predicted ¹³C NMR Spectrum (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~165 | C2 (thiazole ring) |

| ~160 | C4 (thiazole ring) |

| ~115 | C5 (thiazole ring) |

| ~34 | Quaternary C of tert-butyl |

| ~30 | -CH₃ of tert-butyl |

| ~19 | -CH₃ (at C2) |

Note: The carbon atoms of the thiazole ring are expected to appear in the downfield region. The quaternary carbon of the tert-butyl group and the methyl carbons will appear in the upfield aliphatic region.[4][5]

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (thiazole ring) |

| 2960-2870 | Strong | C-H stretch (aliphatic -CH₃ and tert-butyl) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| ~1500 | Medium | C=C stretch (thiazole ring) |

| 1460, 1370 | Medium-Strong | C-H bend (aliphatic) |

Note: The IR spectrum is expected to be dominated by strong C-H stretching and bending vibrations from the alkyl groups. Characteristic absorptions for the thiazole ring C=N and C=C stretching will also be present.[6][7]

Mass Spectrometry

Predicted Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 155. A prominent fragmentation pattern would involve the loss of a methyl group from the tert-butyl moiety to form a stable tertiary carbocation, resulting in a significant peak at m/z 140. Further fragmentation of the thiazole ring could also be observed.[8][9][10]

Experimental Protocols

Synthesis of this compound (Hantzsch Thiazole Synthesis)

The most common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[11] For this compound, this would involve the condensation of a thioamide (thioacetamide) with an α-haloketone (1-bromo-3,3-dimethyl-2-butanone).

Reaction Scheme:

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical Properties of 4-tert-Butyl-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-methylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. This substitution pattern imparts specific physicochemical characteristics that are of interest in various fields, including medicinal chemistry and materials science. Understanding the physical properties of this molecule is fundamental to its application, influencing its behavior in reaction media, its formulation into products, and its interaction with biological systems. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental data and methodologies for their determination.

Molecular Structure and Identification

The unique arrangement of atoms in this compound dictates its physical and chemical behavior. A clear understanding of its structure is the foundation for interpreting its properties.

graph MolStructure {

layout=neato;

node [shape=plaintext];

C1 [label="C"];

C2 [label="C"];

N1 [label="N"];

S1 [label="S"];

C3 [label="C"];

C4 [label="CH₃"];

C5 [label="C(CH₃)₃"];

C1 -- C2 [pos="0,1!"];

C2 -- N1 [pos="1,1.5!"];

N1 -- C3 [pos="1.5,0.5!"];

C3 -- S1 [pos="0.5,-0.5!"];

S1 -- C1 [pos="-0.5,0.5!"];

C3 -- C4 [pos="2.5,0.5!"];

C1 -- C5 [pos="-1,1.5!"];

}

A Technical Guide to the Solubility Determination of 4-tert-Butyl-2-methylthiazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the experimental protocols required to determine the aqueous and organic solvent solubility of 4-tert-Butyl-2-methylthiazole. In the absence of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers needing to establish its solubility profile for applications in drug discovery, formulation development, and chemical synthesis.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvent systems is a critical prerequisite for its effective use in these fields. Solubility data informs decisions on solvent selection for synthesis and purification, formulation of drug delivery systems, and the design of biological assays.

This technical guide outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of this compound. Furthermore, it details common analytical techniques for the quantification of the dissolved solute.

Experimental Protocols

The determination of a compound's solubility is fundamentally a process of creating a saturated solution at a specific temperature, followed by the quantification of the solute's concentration in that solution. The shake-flask method is the most reliable technique for establishing thermodynamic equilibrium solubility.[1]

The Shake-Flask Method for Equilibrium Solubility Determination

This method is designed to measure the thermodynamic or equilibrium solubility of a compound, which is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute.[2]

Principle: An excess amount of solid this compound is added to a specific volume of the chosen solvent. The mixture is then agitated at a constant temperature for a sufficient duration to achieve equilibrium, where the rate of dissolution equals the rate of precipitation. Following this equilibration period, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is measured.

Detailed Protocol:

-

Preparation of Materials:

-

Crystalline this compound of high purity.

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

Glass vials or flasks with screw caps.

-

A temperature-controlled orbital shaker or incubator.

-

-

Experimental Procedure:

-

Add an excess amount of solid this compound to a pre-determined volume of the solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The exact time should be determined empirically by sampling at different time points until the measured concentration remains constant.[3]

-

-

Phase Separation:

-

After the equilibration period, the undissolved solid must be separated from the saturated solution. This can be achieved through:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Use a syringe filter with a membrane chemically compatible with the solvent (e.g., PTFE, PVDF) to separate the supernatant from the solid.

-

-

-

Quantification of Solute Concentration:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the chosen analytical method's calibration curve.

-

Analyze the diluted sample using a suitable analytical technique to determine the concentration.

-

Analytical Techniques for Quantification

The choice of analytical method depends on the physicochemical properties of this compound and the solvent used.

1. UV-Visible (UV-Vis) Spectrophotometry

-

Principle: This technique is applicable if this compound possesses a chromophore that absorbs light in the UV-Vis spectrum and the solvent is transparent in that region. The absorbance of the solution is directly proportional to the solute's concentration, as described by the Beer-Lambert law.

-

Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound and scan it across the UV-Vis spectrum to find the λmax.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

-

Analyze the Sample: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.

-

2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a highly sensitive and specific method that separates the compound of interest from any potential impurities before quantification. It is particularly useful for complex mixtures or when high accuracy is required.

-

Protocol:

-

Method Development: Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV or Mass Spectrometry) that can effectively resolve and detect this compound.

-

Create a Calibration Curve: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve based on peak area or height versus concentration.

-

Analyze the Sample: Inject the diluted supernatant into the HPLC system and determine the concentration of this compound by comparing its peak response to the calibration curve.

-

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It offers very high sensitivity and selectivity, making it ideal for analyzing samples with very low concentrations or complex matrices.[3]

-

Protocol: The protocol is similar to HPLC, but a mass spectrometer is used as the detector. This allows for the precise identification and quantification of the compound based on its mass-to-charge ratio.

Data Presentation

While specific data for this compound is not available, the results from the described experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

|---|---|---|---|---|

| Water | 25 | Experimental Value | Experimental Value | HPLC-UV |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value | HPLC-UV |

| Ethanol | 25 | Experimental Value | Experimental Value | UV-Vis |

| DMSO | 25 | Experimental Value | Experimental Value | HPLC-UV |

| Water | 37 | Experimental Value | Experimental Value | LC-MS |

| PBS (pH 7.4) | 37 | Experimental Value | Experimental Value | LC-MS |

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to 4-tert-Butyl-2-methylthiazole: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its nature as a liquid at ambient temperature, this guide will focus on its synthesis, detailed spectroscopic characterization, and key physicochemical properties, including its boiling point, in the absence of a defined melting point. This document is intended to serve as a valuable resource for researchers, offering both theoretical insights and practical methodologies for the handling and analysis of this compound.

Introduction

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are a common scaffold in a variety of biologically active molecules and functional materials. The introduction of bulky substituents, such as a tert-butyl group, can significantly influence the physicochemical and pharmacological properties of the thiazole core, affecting parameters like solubility, metabolic stability, and receptor binding affinity. This compound is one such derivative, and a thorough understanding of its properties is crucial for its application in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at standard temperature and pressure. Its physical state dictates that its melting point is below ambient temperatures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NS | [1] |

| Molecular Weight | 155.26 g/mol | [1] |

| Boiling Point | 106-108 °C | [2] |

| Density | 1.001 g/cm³ | [2] |

| Melting Point | Not Applicable | [2] |

Synthesis of this compound

The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the required precursors are 1-bromo-3,3-dimethyl-2-butanone (an α-haloketone) and thioacetamide (a thioamide).

Hantzsch Thiazole Synthesis Workflow

The synthesis proceeds via a two-step mechanism: nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis

Materials:

-

1-Bromo-3,3-dimethyl-2-butanone

-

Thioacetamide

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in ethanol.

-

Add thioacetamide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of similar structures and established principles of spectroscopy. These predictions are intended to guide researchers in the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals:

-

tert-Butyl Protons (9H): A sharp singlet is predicted for the nine equivalent protons of the tert-butyl group. This signal is expected to appear in the upfield region, typically around δ 1.3-1.5 ppm .

-

Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group at the 2-position of the thiazole ring is anticipated around δ 2.5-2.7 ppm .

-

Thiazole Proton (1H): A singlet for the single proton on the thiazole ring (at the 5-position) is expected to be the most downfield signal, likely in the range of δ 6.8-7.0 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to display six signals corresponding to the unique carbon atoms in the molecule:

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons. The methyl carbons are predicted to resonate around δ 30-32 ppm , and the quaternary carbon around δ 33-35 ppm .

-

Methyl Carbon: The carbon of the methyl group at the 2-position is expected to appear around δ 18-20 ppm .

-

Thiazole Ring Carbons: Three signals are anticipated for the carbons of the thiazole ring. The carbon at the 2-position (C2) is expected to be the most downfield, likely around δ 165-168 ppm . The carbon at the 4-position (C4), attached to the tert-butyl group, is predicted to be in the region of δ 160-163 ppm . The carbon at the 5-position (C5) is expected to resonate around δ 110-115 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:

-

C-H Stretching (Aliphatic): Strong absorptions are expected in the range of 2960-2870 cm⁻¹ due to the C-H stretching vibrations of the tert-butyl and methyl groups.

-

C=N Stretching: A characteristic absorption for the C=N bond within the thiazole ring is predicted to appear in the region of 1600-1650 cm⁻¹ .

-

C=C Stretching: The C=C bond of the thiazole ring will likely show an absorption in the 1500-1550 cm⁻¹ range.

-

C-H Bending: Bending vibrations for the C-H bonds of the alkyl groups are expected in the fingerprint region, typically around 1465 cm⁻¹ and 1370 cm⁻¹ .

Mass Spectrometry (Predicted)

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected at m/z 155 . A prominent fragment ion is anticipated at m/z 140 , corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would likely be observed at m/z 99 , resulting from the loss of the tert-butyl group ([M-56]⁺).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its synthesis via the Hantzsch reaction, its key physicochemical properties, and its predicted spectroscopic characteristics. While experimental data for this specific compound is limited, the information presented herein, based on established chemical principles and data from related structures, offers a solid foundation for researchers and drug development professionals working with this and similar thiazole derivatives.

References

4-tert-Butyl-2-methylthiazole boiling point

An In-Depth Technical Guide to the Boiling Point of 4-tert-Butyl-2-methylthiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the boiling point of this compound (CAS No: 15679-11-5), a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the underlying physicochemical principles, comparative structural analysis, and a robust experimental protocol for its determination.

Introduction: The Significance of this compound

This compound belongs to the thiazole family of compounds, which are core structures in numerous pharmaceuticals and biologically active agents, including Vitamin B1 (Thiamine).[1][2][3] The unique electronic and structural properties of the thiazole ring make it a versatile building block in drug discovery. The substituents at the 2- and 4-positions—a methyl group and a bulky tert-butyl group, respectively—impart specific lipophilicity, steric hindrance, and reactivity to the molecule.

A precise understanding of its physical properties is paramount for its practical application. The boiling point, in particular, is a critical parameter that governs purification via distillation, dictates appropriate conditions for chemical reactions, and informs safe handling and storage protocols.

Physicochemical Profile

A summary of the key physical and chemical properties of this compound is presented below. These data serve as a foundational reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 15679-11-5 | [4][5] |

| Molecular Formula | C₈H₁₃NS | [4][5] |

| Molecular Weight | 155.26 g/mol | [4][5] |

| Density | 1.001 g/cm³ | [4] |

| Boiling Point | 106-108°C (at 70 mmHg) | [5] |

| SMILES | CC1=NC(=CS1)C(C)(C)C | [5] |

| InChI Key | IHLQWPDUYYFCSQ-UHFFFAOYSA-N | [5] |

Molecular Structure and its Influence on Boiling Point

The boiling point is a direct manifestation of the energy required to overcome intermolecular forces. For this compound, these forces are dictated by its distinct structural features.

-

Intermolecular Forces: The primary forces are van der Waals dispersion forces, which increase with molecular size and surface area. The polar thiazole ring, containing electronegative nitrogen and sulfur atoms, also introduces dipole-dipole interactions. However, the molecule lacks any hydrogen-bond donors, so this strong intermolecular force is absent.

-

Effect of the tert-Butyl Group: The most significant structural feature is the bulky tert-butyl group. While it substantially increases the molecular weight compared to the parent thiazole, its spherical shape reduces the effective surface area available for intermolecular contact. In organic chemistry, increased branching typically leads to a lower boiling point compared to a straight-chain isomer of the same molecular weight because it hinders efficient packing and weakens van der Waals forces.[6]

-

Effect of the Thiazole Ring: The thiazole ring is an aromatic, planar system.[2][7] This planarity allows for some degree of molecular stacking, while the heteroatoms create a molecular dipole, contributing to a higher boiling point than a purely nonpolar analogue like tert-butylbenzene.

The interplay between these factors—increased mass and dipole moment from the thiazole ring versus reduced surface area from the tert-butyl group—determines the final boiling point.

Caption: Relationship between molecular features and boiling point.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] For small quantities of a substance, a micro-boiling point determination using the Siwoloboff method is highly reliable and efficient.

Principle

A small sample is heated in a fusion tube containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the liquid's vapor pressure equals the external pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The sample is then allowed to cool slowly. The boiling point is the temperature at which the vapor pressure inside the capillary drops below the external pressure, causing the liquid to be drawn back into the capillary tube.

Apparatus and Materials

-

Melting point apparatus or Thiele tube with heating oil

-

Calibrated thermometer (-10°C to 250°C)

-

Small fusion tubes (e.g., 6x50 mm)

-

Capillary tubes (sealed at one end)

-

Sample: this compound

-

Heat source (if using Thiele tube)

-

Safety goggles and lab coat

Step-by-Step Protocol

-

Preparation: Add approximately 0.2-0.3 mL of this compound into a fusion tube.

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube.[8][10]

-

Apparatus Setup: Securely attach the fusion tube to the thermometer. Ensure the sample is level with the thermometer bulb. Insert this assembly into the heating block of a melting point apparatus or a Thiele tube. The heat-transfer fluid should be below the level of the open end of the fusion tube.

-

Heating: Begin heating the apparatus at a rate of approximately 5-10°C per minute. Observe the open end of the capillary tube.

-

Observation (Heating Phase): As the liquid approaches its boiling point, a slow stream of bubbles will emerge from the capillary. Reduce the heating rate to 1-2°C per minute.

-

Endpoint Identification (Heating): Note the temperature at which a rapid and continuous stream of bubbles escapes from the capillary tube. This is an approximate boiling point.

-

Observation (Cooling Phase): Turn off the heat and allow the apparatus to cool slowly.

-

Endpoint Determination (Cooling): Carefully observe the capillary. The precise boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

-

Verification: A second determination should be performed to ensure accuracy. Results should be reproducible within 1-2°C.

-

Pressure Correction: Record the ambient atmospheric pressure. The observed boiling point of 106-108°C was measured at a reduced pressure of 70 mmHg.[5] If the determination is performed at standard atmospheric pressure (~760 mmHg), a significantly higher boiling point will be observed.

Caption: Workflow for micro-boiling point determination.

Comparative Analysis with Structurally Related Compounds

To place the boiling point of this compound in context, it is instructive to compare it with related molecules.

| Compound | Structure | Boiling Point (°C) | Key Difference & Rationale |

| Thiazole | C₃H₃NS | 116-118 | The parent heterocycle. Lower molecular weight but lacks the bulky, non-polar groups. Its boiling point at atmospheric pressure is higher than the subject compound's boiling point at reduced pressure.[2][7] |

| 2-Ethyl-4-methylthiazole | C₆H₉NS | 161-162 | Isomeric with the subject compound but with less branching. The ethyl group allows for greater surface area contact compared to the tert-butyl group, leading to stronger van der Waals forces and a significantly higher boiling point. |

| tert-Butanol | (CH₃)₃COH | 82.3 | Has a similar tert-butyl group but a hydroxyl (-OH) group instead of the thiazole ring. Despite its lower molecular weight, tert-butanol can hydrogen bond, a very strong intermolecular force. However, the steric hindrance of the tert-butyl group limits this effect, resulting in a relatively low boiling point for an alcohol.[11] |

This comparison highlights the critical role of steric hindrance. The highly branched tert-butyl group effectively shields the molecule, reducing the impact of its increased molecular weight and resulting in a boiling point that is lower than less-branched isomers.

Conclusion

The boiling point of this compound, experimentally determined to be 106-108°C at 70 mmHg, is a product of competing molecular factors. The increased molecular weight and polarity from the substituted thiazole ring are counteracted by the significant steric hindrance and reduced surface area of the tert-butyl group. A precise understanding and accurate experimental determination of this property, using a validated method such as the micro-boiling point protocol detailed herein, are essential for the successful purification, reaction, and handling of this valuable chemical intermediate in a research and development setting.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAS#:15679-11-5 | Chemsrc [chemsrc.com]

- 5. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. byjus.com [byjus.com]

- 11. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectral and Methodological Overview of 4-tert-Butyl-2-methylthiazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield specific, publicly available experimental spectral data for 4-tert-Butyl-2-methylthiazole. The following guide is therefore based on established principles of spectroscopy and provides predicted spectral characteristics derived from its chemical structure and data from analogous compounds. The experimental protocols described are general best practices for the analysis of small organic molecules.

Predicted Spectral Data for this compound

The spectral characteristics of this compound can be predicted by analyzing its constituent functional groups: a tert-butyl group, a methyl group, and a thiazole ring.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| tert-Butyl (9H) | 1.3 - 1.5 | Singlet (s) | 9H |

| Methyl (3H) | 2.6 - 2.8 | Singlet (s) | 3H |

| Thiazole-H (1H) | 6.8 - 7.2 | Singlet (s) | 1H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | 30 - 32 |

| C (CH₃)₃ | 33 - 35 |

| CH₃ | 18 - 20 |

| Thiazole C2 | 165 - 170 |

| Thiazole C4 | 160 - 165 |

| Thiazole C5 | 110 - 115 |

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (tert-butyl, methyl) | 2850 - 3000 | Strong |

| C=N (thiazole ring) | 1600 - 1650 | Medium |

| C=C (thiazole ring) | 1450 - 1550 | Medium |

| C-S (thiazole ring) | 600 - 800 | Medium-Weak |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 155 | Molecular Ion |

| [M-CH₃]⁺ | 140 | Loss of a methyl group |

| [M-C(CH₃)₃]⁺ | 98 | Loss of the tert-butyl group |

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a small organic molecule like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 300 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the solid compound or 10-20 µL of a liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The instrument is tuned and shimmed to the sample. A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically 128 or more) and a longer relaxation delay may be necessary.

2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Liquid Sample: A drop of the neat liquid is placed between two KBr or NaCl plates.

-

Solid Sample: The solid is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed as percent transmittance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI). For EI, electrons with a standard energy of 70 eV are used to ionize the sample. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualized Workflow: Synthesis and Characterization of a 2,4-Disubstituted Thiazole

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a 2,4-disubstituted thiazole, a common class of heterocyclic compounds to which this compound belongs.

Caption: Synthesis and Characterization Workflow.

An In-Depth Technical Guide to the NMR Spectrum Analysis of 4-tert-Butyl-2-methylthiazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-tert-Butyl-2-methylthiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this heterocyclic compound. We will explore the causal factors influencing chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the spectral data. This guide emphasizes a self-validating approach to spectral analysis, grounded in established principles and supported by authoritative references.

Introduction: The Significance of this compound

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents. The specific molecule of interest, this compound, serves as a valuable model system for understanding the influence of sterically demanding and electron-donating substituents on the electronic environment of the thiazole ring. A precise and unambiguous structural characterization is paramount for its application in synthetic chemistry and drug design, with NMR spectroscopy being the most powerful tool for this purpose. This guide will provide a detailed roadmap for the complete ¹H and ¹³C NMR spectral analysis of this compound.

Foundational Principles of NMR Spectroscopy for Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei. For the analysis of this compound, we are primarily concerned with the ¹H and ¹³C isotopes. The key parameters derived from NMR spectra are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm). The aromatic nature of the thiazole ring leads to characteristic chemical shifts for its ring protons and carbons.[1]

-

Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei, leading to the splitting of NMR signals. The magnitude of the coupling constant (in Hertz) provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

The presence of the nitrogen and sulfur heteroatoms in the thiazole ring significantly influences the electron distribution and, consequently, the chemical shifts of the ring's carbon and hydrogen atoms.

Predicted ¹H NMR Spectrum of this compound

Based on established substituent effects and data from analogous compounds, the following ¹H NMR spectrum is predicted for this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~6.7 - 7.0 | Singlet | 1H | The lone proton on the thiazole ring. Its chemical shift is influenced by the electron-donating nature of the adjacent tert-butyl group. |

| -CH₃ (at C-2) | ~2.7 | Singlet | 3H | The methyl group at the 2-position is deshielded by the adjacent nitrogen atom and the aromatic ring current. |

| -C(CH₃)₃ (tert-butyl) | ~1.3 | Singlet | 9H | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in a region relatively upfield.[2] |

Causality of ¹H Chemical Shifts

-

H-5 Proton: The chemical shift of the H-5 proton is a sensitive probe of the electronic effects within the thiazole ring. The tert-butyl group at C-4 is a weak electron-donating group, which slightly shields H-5, causing it to appear at a slightly lower chemical shift compared to unsubstituted thiazole.

-

2-Methyl Protons: The methyl group at the C-2 position is directly attached to a carbon double-bonded to nitrogen. This proximity to the electronegative nitrogen atom and the π-system of the ring results in significant deshielding.

-

tert-Butyl Protons: The protons of the tert-butyl group are separated from the thiazole ring by a quaternary carbon. This isolation, combined with the free rotation around the C-C single bond, results in nine chemically and magnetically equivalent protons, leading to a single, intense signal.[3]

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~165 - 170 | The carbon atom double-bonded to nitrogen in the thiazole ring is significantly deshielded. |

| C-4 | ~160 - 165 | The presence of the bulky tert-butyl group causes a downfield shift of the C-4 carbon. |

| C-5 | ~110 - 115 | This carbon is generally the most shielded of the thiazole ring carbons. |

| C (CH₃)₃ (quaternary) | ~35 - 40 | The quaternary carbon of the tert-butyl group. |

| -C H₃ (at C-2) | ~19 - 22 | The methyl carbon at the 2-position. |

| -C(C H₃)₃ (tert-butyl) | ~30 - 33 | The three equivalent methyl carbons of the tert-butyl group. |

Rationale for ¹³C Chemical Shifts

-

Thiazole Ring Carbons (C-2, C-4, C-5): The chemical shifts of the thiazole ring carbons are highly dependent on their proximity to the heteroatoms and the substituents. C-2 is the most deshielded due to its direct attachment to the electronegative nitrogen and sulfur atoms. The substituent effect of the tert-butyl group at C-4 leads to a downfield shift for this carbon.[4] C-5, being further from the heteroatoms, is the most shielded of the ring carbons.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears at a characteristic chemical shift. The three methyl carbons are equivalent due to free rotation and give a single signal.[5]

-

2-Methyl Carbon: The chemical shift of the methyl carbon at C-2 is in the typical range for an alkyl group attached to an sp²-hybridized carbon.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and generally do not interfere with the signals of the analyte.[6]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following diagram outlines the general workflow for NMR data acquisition.

Caption: General workflow for NMR sample preparation and data acquisition.

Step-by-Step Acquisition:

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.

-

Tuning and Matching: The NMR probe is tuned to the resonance frequencies of ¹H and ¹³C and matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, especially in more complex molecules, 2D NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

-

Data Processing and Interpretation

The following diagram illustrates the logical flow for processing and interpreting the acquired NMR data.

Caption: Logical workflow for NMR data processing and spectral interpretation.

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

-

Phase and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Peak Picking and Integration: The chemical shifts of the peaks are determined. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

-

Structural Assignment: The chemical shifts, multiplicities, and integration values are used to assign each signal to a specific proton or carbon in the this compound molecule, as detailed in the predictive tables above.

Conclusion

The NMR spectral analysis of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate the structure of a substituted heterocyclic compound. The characteristic chemical shifts of the thiazole ring protons and carbons, along with the distinct signals of the methyl and tert-butyl substituents, provide a unique spectral fingerprint. By following the detailed experimental and data analysis protocols outlined in this guide, researchers can confidently and accurately characterize this molecule and its derivatives, facilitating its use in further scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-2-methylthiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butyl-2-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus is on the Hantzsch thiazole synthesis, a robust and classical method for constructing the thiazole ring. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol for its synthesis from thioacetamide and 1-bromo-3,3-dimethyl-2-butanone, and discusses critical process parameters. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary scientific grounding and practical insights for the successful laboratory preparation of this valuable compound.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring system is a foundational structural motif in a multitude of natural and synthetic compounds.[1] Its unique physicochemical properties and ability to engage in various biological interactions have made it a privileged scaffold in medicinal chemistry. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2-aminothiazole core, in particular, is a key component in clinically approved drugs such as the anticancer agent Dasatinib.[3]

The target molecule of this guide, this compound, incorporates a sterically demanding tert-butyl group. This feature is often exploited in drug design to enhance metabolic stability, modulate receptor binding affinity, or improve pharmacokinetic profiles. The strategic placement of substituents on the thiazole core allows for the fine-tuning of its biological activity, making synthetic access to specifically substituted analogs like this compound a critical endeavor for drug discovery programs.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[5] Its reliability, operational simplicity, and tolerance for a wide range of functional groups have cemented its status as a cornerstone of heterocyclic chemistry.

Rationale for Precursor Selection

The structure of this compound logically dictates the choice of starting materials for a Hantzsch synthesis:

-

The Thioamide Component: To install the "2-methyl" substituent, thioacetamide is the selected reagent. The carbon and nitrogen of the thioamide group form the C2 and N3 positions of the thiazole ring, respectively.

-

The α-Haloketone Component: To introduce the "4-tert-butyl" group, the required precursor is an α-haloketone bearing a tert-butyl group adjacent to the carbonyl. 1-Bromo-3,3-dimethyl-2-butanone (commonly known as α-bromopinacolone) is the ideal substrate.[6] The carbonyl carbon and the halogenated α-carbon of this molecule form the C4 and C5 positions of the ring.

Mechanistic Overview

The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic substitution and intramolecular condensation followed by dehydration.

-

Nucleophilic Attack: The reaction initiates with the sulfur atom of thioacetamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of 1-bromo-3,3-dimethyl-2-butanone. This SN2 reaction displaces the bromide ion, forming an S-alkylated intermediate (isothioamide salt).

-

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

-

Dehydration: The resulting tetrahedral intermediate subsequently undergoes dehydration (loss of a water molecule) to form the final, stable, and aromatic this compound ring. The aromaticity of the product provides a strong thermodynamic driving force for the reaction.

// Reactants Thioacetamide [label=<

Thioacetamide

Thioacetamide

];

AlphaBromoKetone [label=<

1-Bromo-3,3-dimethyl-2-butanone

1-Bromo-3,3-dimethyl-2-butanone

];

// Intermediates Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclized Intermediate (Hemiaminal)"];

// Product Product [label=<

this compound

this compound

];

// Steps {rank=same; Thioacetamide; AlphaBromoKetone;} Thioacetamide -> Intermediate1 [label="1. Nucleophilic Attack (SN2)"]; AlphaBromoKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label="2. Intramolecular Cyclization"]; Intermediate2 -> Product [label="3. Dehydration (-H2O)"];

} end_dot Caption: Reaction mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for the Hantzsch synthesis.[5][7] Safety Precaution: This procedure should be performed in a well-ventilated fume hood. α-haloketones are lachrymatory and skin irritants.[4] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Required Purity |

| 1-Bromo-3,3-dimethyl-2-butanone | 5469-26-1 | 179.06 | >97% |

| Thioacetamide | 62-55-5 | 75.13 | >98% |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |

| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thioacetamide (7.51 g, 0.10 mol, 1.0 eq) in absolute ethanol (100 mL).

-

Addition of α-Haloketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (17.91 g, 0.10 mol, 1.0 eq) dropwise at room temperature.

-

Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) until the starting materials are consumed (typically 2-4 hours).

Work-up and Purification

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the hydrobromic acid formed during the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[5]

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

-

Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary to achieve high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure, including the chemical shifts and integrations of the tert-butyl, methyl, and thiazole ring protons.[2][8]

-

Mass Spectrometry (MS): To confirm the molecular weight (155.26 g/mol ).[9]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations of the thiazole ring.

// Nodes A [label="1. Reaction Setup\nDissolve Thioacetamide\nin Ethanol"]; B [label="2. Add Reagent\nAdd 1-Bromo-3,3-dimethyl-2-butanone"]; C [label="3. Reaction\nHeat to Reflux (2-4h)"]; D [label="4. Work-up\nCool, Neutralize (NaHCO3),\nRemove EtOH"]; E [label="5. Extraction\nExtract with Dichloromethane"]; F [label="6. Purification\nDry (MgSO4), Concentrate"]; G [label="7. Analysis\nCharacterize via NMR, MS, IR"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } end_dot Caption: Overall experimental workflow for the synthesis.

Summary of Key Parameters

| Parameter | Value / Description | Rationale / Comment |

| Stoichiometry | 1:1 molar ratio (Thioacetamide : α-Haloketone) | Ensures efficient conversion of both starting materials. |

| Solvent | Absolute Ethanol | A polar protic solvent that effectively dissolves the reactants and facilitates the reaction. |

| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete reaction; should be monitored by TLC. |

| Work-up | Neutralization with NaHCO₃, Extraction with DCM | Removes acidic byproducts and isolates the organic product from the aqueous phase.[5] |

| Expected Yield | 70-90% (typical for Hantzsch synthesis) | Yields can vary based on the purity of reagents and precision of the procedure. |

Conclusion

The Hantzsch thiazole synthesis provides an effective and reliable pathway for the preparation of this compound. By reacting thioacetamide with 1-bromo-3,3-dimethyl-2-butanone in ethanol, the target compound can be obtained in good yield following a straightforward experimental protocol. This guide provides the necessary mechanistic understanding and practical steps to enable researchers to synthesize this valuable heterocyclic building block for application in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-Butanone, 1-bromo-3,3-dimethyl- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-tert-butyl-2-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic route, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in a variety of biologically active compounds. The presence of the bulky tert-butyl group and the methyl group at positions 4 and 2, respectively, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Accurate and efficient synthesis of this compound is crucial for further investigation into its potential applications.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key precursors are 1-bromo-3,3-dimethyl-2-butanone and thioacetamide .

The overall reaction is depicted below:

Caption: Hantzsch synthesis of this compound.

Synthesis of Precursor: 1-bromo-3,3-dimethyl-2-butanone